molecular formula C9H17NO B133197 [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol CAS No. 142434-08-0

[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol

Cat. No. B133197
M. Wt: 155.24 g/mol
InChI Key: FWLQELKDPBAZFB-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HCPM and is a cyclic amine alcohol. This compound has been synthesized using various methods, and its application in scientific research has been explored extensively.

Mechanism Of Action

The mechanism of action of HCPM is not well understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. HCPM has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to interact with the GABA receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

HCPM has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. HCPM has also been shown to have anxiolytic and sedative effects. Furthermore, HCPM has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

HCPM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. HCPM is also readily available, making it a cost-effective option for use in lab experiments. However, HCPM has limitations, including its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the use of HCPM in scientific research. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the use of HCPM as a chiral auxiliary in asymmetric synthesis. Furthermore, the investigation of HCPM as a ligand in catalysis and as a reagent in organic synthesis is an area of future research. Finally, the development of new methods for the synthesis of HCPM and its derivatives is an area of potential future research.
Conclusion
In conclusion, [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively used in scientific research due to its unique chemical properties. HCPM has several advantages for use in lab experiments, including its stability and availability. However, it also has limitations, including its low solubility in water. There are several future directions for the use of HCPM in scientific research, including its potential use in the treatment of neurodegenerative diseases and as a chiral auxiliary in asymmetric synthesis.

Synthesis Methods

HCPM can be synthesized using various methods, including the reduction of 2-cyclopentenone using sodium borohydride, hydrogenation of 2-cyclopentenone using Raney nickel, and the reduction of 2-cyclopentenone using lithium aluminum hydride. The most commonly used method is the reduction of 2-cyclopentenone using sodium borohydride. This method involves the reaction of 2-cyclopentenone with sodium borohydride in the presence of methanol to yield HCPM.

Scientific Research Applications

HCPM has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds, including natural products, alkaloids, and pharmaceuticals. HCPM has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, HCPM has been used as a ligand in catalysis and as a reagent in organic synthesis.

properties

CAS RN

142434-08-0

Product Name

[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol

InChI

InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m1/s1

InChI Key

FWLQELKDPBAZFB-HLTSFMKQSA-N

Isomeric SMILES

CN1CC[C@@H]2[C@H]1[C@H](CC2)CO

SMILES

CN1CCC2C1C(CC2)CO

Canonical SMILES

CN1CCC2C1C(CC2)CO

synonyms

Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aR-(3a-alpha-,6-alpha-,6a-alpha-)]- (9CI)

Origin of Product

United States

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